molecular formula C23H23N3O3S B2887134 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide CAS No. 897462-62-3

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2887134
CAS RN: 897462-62-3
M. Wt: 421.52
InChI Key: HKPVKBWZCAKMOS-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide” belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are known for their antimicrobial activities . They are synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide . The newly synthesized compounds are characterized by IR, (1)H NMR, mass, and elemental analysis .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by the presence of an imidazo[2,1-b]thiazole moiety . The exact structure of “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide” is not available in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Antimicrobial Activity

This compound has shown promise in the field of microbiology, particularly as an antimicrobial agent . Derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antibacterial activity . They have been found to exhibit strong activity against Gram-positive and drug-resistant bacteria, with some derivatives showing high selectivity against Gram-negative bacteria . This suggests potential for developing new antibiotics that can help combat antibiotic-resistant strains of bacteria.

Antitubercular Agents

In the search for new treatments against tuberculosis, imidazo[2,1-b]thiazole derivatives have been designed and synthesized. These compounds have been tested for their antitubercular activity and have shown significant results against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis . The most active compounds in this category have demonstrated potent inhibitory effects without causing acute cellular toxicity, indicating their potential as safe and effective antitubercular drugs.

Pharmacological Research

The compound’s derivatives are being explored for their pharmacological properties. In particular, they have been studied for their antimycobacterial properties as potential treatments for mycobacterial infections . The research includes in silico ADMET prediction, synthesis, and evaluation of their activity, which is crucial for the development of new pharmacological agents.

Biochemical Studies

In biochemistry, the compound and its derivatives are valuable for studying protein-ligand interactions . Molecular docking and dynamics studies have been carried out to understand the binding patterns and stability of protein-ligand complexes involving imidazo[2,1-b]thiazole derivatives . These studies are essential for drug design and understanding the molecular basis of drug action.

Material Science

The compound’s derivatives could have applications in material science, particularly in the development of novel organic materials with specific biochemical properties. These materials could be used in various ways, such as in the creation of sensors, organic semiconductors, or as part of bioactive surfaces .

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-29-19-10-8-16(9-11-19)20-14-26-18(15-30-23(26)25-20)12-22(27)24-13-17-6-4-5-7-21(17)28-2/h4-11,14-15H,3,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPVKBWZCAKMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide

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